molecular formula C17H16F3N5O B2559421 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380142-77-6

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2559421
CAS No.: 2380142-77-6
M. Wt: 363.344
InChI Key: OCAAUEVRZVNXEF-UHFFFAOYSA-N
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Description

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring

Preparation Methods

The synthesis of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps One common method starts with the condensation of trifluoromethyl pyrimidine with piperidine derivativesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and piperidines. What sets 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. For example, compounds like 4-amino-2-(trifluoromethyl)pyridine and 1-(4-trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl-methanol share some structural similarities but differ in their specific applications and reactivity .

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)14-7-15(24-11-23-14)25-5-1-2-13(9-25)10-26-16-6-12(8-21)3-4-22-16/h3-4,6-7,11,13H,1-2,5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAAUEVRZVNXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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